M4K2281

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C27H31N3O4 |

|---|---|

Peso molecular |

461.6 g/mol |

Nombre IUPAC |

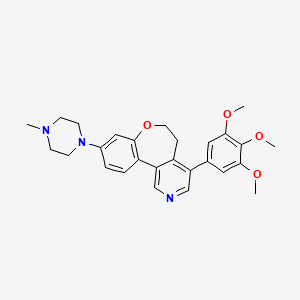

9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine |

InChI |

InChI=1S/C27H31N3O4/c1-29-8-10-30(11-9-29)19-5-6-21-23-17-28-16-22(20(23)7-12-34-24(21)15-19)18-13-25(31-2)27(33-4)26(14-18)32-3/h5-6,13-17H,7-12H2,1-4H3 |

Clave InChI |

MMQQLUARMBFVKE-UHFFFAOYSA-N |

SMILES canónico |

CN1CCN(CC1)C2=CC3=C(C=C2)C4=CN=CC(=C4CCO3)C5=CC(=C(C(=C5)OC)OC)OC |

Origen del producto |

United States |

Foundational & Exploratory

M4K2281: A Technical Deep Dive into its Mechanism of Action for ALK2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of M4K2281, a potent and selective inhibitor of Activin receptor-like kinase-2 (ALK2). This compound represents a significant advancement in the development of targeted therapies for diseases driven by aberrant ALK2 signaling, such as Diffuse Intrinsic Pontine Glioma (DIPG) and Fibrodysplasia Ossificans Progressiva (FOP). This document details the molecular interactions, cellular effects, and preclinical data associated with this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key concepts through detailed diagrams.

Core Mechanism of Action: Competitive ATP Inhibition

This compound is a selective, ATP-competitive inhibitor of the ALK2 serine/threonine kinase.[1][2] Its mechanism of action is centered on its ability to bind to the ATP-binding pocket of the ALK2 kinase domain. By occupying this site, this compound prevents the binding of ATP, the phosphate donor for the kinase's enzymatic activity. This, in turn, inhibits the autophosphorylation of ALK2 and the subsequent phosphorylation of its downstream targets, the SMAD proteins (SMAD1, SMAD5, and SMAD8).[2][3] The inhibition of SMAD phosphorylation prevents their translocation to the nucleus, thereby blocking the transcription of target genes involved in pathological processes.[3]

This compound was developed through a rational drug design strategy involving the conformational constraint of a lead compound, M4K2009.[2][4] This was achieved by introducing a 7-membered ether-linked ring system, which locks the molecule in a bioactive conformation, enhancing its potency and selectivity for ALK2.[2]

Signaling Pathway and Point of Intervention

The ALK2 signaling pathway is a critical component of the broader Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling cascades.[2][3] In normal physiology, the binding of a BMP ligand to a type II receptor induces the recruitment and phosphorylation of a type I receptor, such as ALK2. Activated ALK2 then phosphorylates downstream SMAD proteins. In certain cancers like DIPG, mutations in the ACVR1 gene, which encodes ALK2, lead to constitutive activation of the kinase, driving tumor growth.[2][5] this compound directly intervenes at the level of the ALK2 kinase, preventing the initiation of this downstream signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to a Novel ALK2 Inhibitor for DIPG Research

For Researchers, Scientists, and Drug Development Professionals

Diffuse Intrinsic Pontine Glioma (DIPG) is a devastating and aggressive childhood brain cancer with no effective treatment.[1][2] A significant subset of these tumors, approximately 25%, harbor activating mutations in the ACVR1 gene, which encodes the ALK2 protein, a type I serine/threonine kinase receptor.[3][4][5][6][7] This has identified ALK2 as a promising therapeutic target for a genetically defined population of DIPG patients. This guide provides an in-depth overview of a novel class of ALK2 inhibitors, their mechanism of action, preclinical data, and the experimental protocols used for their evaluation.

The ALK2 Signaling Pathway in DIPG

In DIPG, mutations in ALK2 lead to constitutive activation of the bone morphogenetic protein (BMP) signaling pathway, even in the absence of its canonical ligands.[2][5] These mutations also confer a new sensitivity to the ligand activin A, which does not typically activate the wild-type receptor.[8][9] This aberrant signaling promotes the phosphorylation of downstream effector proteins, SMAD1, SMAD5, and SMAD8.[2][9][10] The phosphorylated SMADs then translocate to the nucleus, where they regulate the transcription of target genes involved in cell proliferation and survival.[2] Inhibition of this pathway has been shown to induce apoptosis in DIPG cells.[8]

References

- 1. icr.ac.uk [icr.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma [jstage.jst.go.jp]

- 6. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Project overview: Establishing Cellular Assays to Screen for ALK2 Inhibitors – openlabnotebooks.org [openlabnotebooks.org]

The Role of Activin Receptor-Like Kinase 2 (ALK2) in Diffuse Intrinsic Pontine Glioma: A Technical Guide for Researchers

Foreword: Diffuse Intrinsic Pontine Glioma (DIPG) remains one of the most challenging pediatric brain tumors to treat, with a universally poor prognosis. The discovery of recurrent activating mutations in the ACVR1 gene, encoding the ALK2 protein, in a significant subset of DIPG patients has unveiled a critical oncogenic driver and a promising therapeutic target. This technical guide provides an in-depth overview of the role of ALK2 in DIPG pathogenesis, focusing on its aberrant signaling, preclinical data supporting its therapeutic targeting, and detailed experimental protocols for researchers in the field.

Introduction: ALK2 as a Key Player in DIPG

Diffuse Intrinsic Pontine Glioma (DIPG) is a high-grade glioma of the brainstem that primarily affects children.[1][2] Surgical resection is not feasible due to the tumor's diffuse and infiltrative nature within the pons, and conventional chemotherapy and radiation have shown limited efficacy, resulting in a median survival of less than one year.[1]

Genomic analyses have identified recurrent somatic mutations in the ACVR1 gene in approximately 20-30% of DIPG cases.[3] ACVR1 encodes the Activin A receptor type 1, also known as ALK2, a type I serine/threonine kinase receptor of the Bone Morphogenetic Protein (BMP) signaling pathway.[3] These mutations are nearly identical to those found in the germline of individuals with the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), which is characterized by abnormal bone formation.[4] In DIPG, these mutations are strongly associated with histone H3.1 K27M mutations.[1]

The high frequency of these specific, gain-of-function mutations points to ALK2 as a critical driver of tumorigenesis in this subset of DIPG, making it a highly attractive target for therapeutic intervention.[4][5]

The Aberrant ALK2 Signaling Pathway in DIPG

In its normal physiological state, the ALK2 receptor is involved in developmental processes. Its activation is tightly regulated by the binding of BMP ligands, which induces heterodimerization with a type II BMP receptor. This leads to the phosphorylation and activation of the ALK2 kinase domain, which in turn phosphorylates the downstream effectors SMAD1, SMAD5, and SMAD8. Phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.

Caption: Canonical ALK2 Signaling Pathway.

In DIPG, mutations in the GS and kinase domains of ALK2 lead to a constitutively active receptor, resulting in ligand-independent downstream signaling.[4] Furthermore, these mutations confer a neofunctional activity, allowing the receptor to be activated by Activin A, which is normally an antagonist of this pathway.[1] This dual deregulation leads to a profound and sustained activation of the SMAD1/5/8 pathway, promoting the expression of downstream targets like the Inhibitor of DNA Binding (ID) proteins (ID1, ID2), which are implicated in maintaining a progenitor-like cell state and driving tumor growth.[6]

Caption: Aberrant ALK2 Signaling in DIPG.

Quantitative Preclinical Data for ALK2 Inhibition

The dependence of ACVR1-mutant DIPG cells on the dysregulated ALK2 signaling pathway has been demonstrated through both genetic and pharmacological inhibition.[1] Numerous small molecule inhibitors of ALK2 have been developed and tested in preclinical models, showing promising results.

In Vitro Efficacy of ALK2 Inhibitors

Several classes of ALK2 inhibitors have demonstrated potent and selective growth inhibition of ACVR1-mutant DIPG cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for key compounds.

| Pyrazolo[1,5-a]pyrimidine-based Inhibitors | Cell Line (ACVR1 status) | GI50 (μM) | Reference |

| Dorsomorphin | HSJD-DIPG-007 (R206H) | 2.57 | [1] |

| SU-DIPG-IV (G328V) | 5.86 | [1] | |

| SU-DIPG-VI (WT) | 9.06 | [1] | |

| LDN-193189 | HSJD-DIPG-007 (R206H) | 1.15 | [1] |

| SU-DIPG-IV (G328V) | 2.56 | [1] | |

| SU-DIPG-VI (WT) | 2.85 | [1] | |

| DMH1 | HSJD-DIPG-007 (R206H) | >10 | [1] |

| SU-DIPG-IV (G328V) | >10 | [1] | |

| SU-DIPG-VI (WT) | >10 | [1] |

| Pyridine-based Inhibitors | Cell Line (ACVR1 status) | GI50 (μM) | Reference |

| K02288 | HSJD-DIPG-007 (R206H) | 1.48 | [1] |

| SU-DIPG-IV (G328V) | 4.31 | [1] | |

| SU-DIPG-VI (WT) | 4.88 | [1] | |

| LDN-214117 | HSJD-DIPG-007 (R206H) | 1.57 | [1] |

| SU-DIPG-IV (G328V) | 6.23 | [1] | |

| SU-DIPG-VI (WT) | 5.83 | [1] | |

| M4K2009 | Not Specified | IC50 < 0.01 µM (NanoBRET) | [7] |

In Vivo Efficacy of ALK2 Inhibitors

The therapeutic potential of ALK2 inhibitors has been further validated in orthotopic xenograft models of DIPG, where systemic administration of these compounds has led to a significant extension in survival.

| Compound | Dose and Schedule | Mouse Model | Median Survival (Treated vs. Control) | Significance (p-value) | Reference |

| LDN-193189 | 25 mg/kg, daily for 28 days | HSJD-DIPG-007 (R206H) orthotopic xenograft | ~45 days vs. ~35 days | p = 0.0053 | [1] |

| LDN-214117 | 25 mg/kg, daily for 28 days | HSJD-DIPG-007 (R206H) orthotopic xenograft | ~42 days vs. ~35 days | Not specified | [3] |

| E6201 | Not specified | HSJD-DIPG-007 (R206H) & SU-DIPG-XXXVI xenografts | Prolonged survival | Not specified | [5] |

These data collectively provide a strong rationale for the clinical development of brain-penetrant ALK2 inhibitors for the treatment of ACVR1-mutant DIPG.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ALK2's role in DIPG. A generalized workflow for preclinical evaluation of an ALK2 inhibitor is depicted below.

Caption: Experimental Workflow for Preclinical Evaluation of ALK2 Inhibitors.

Cell Culture

Patient-derived DIPG cell lines (e.g., HSJD-DIPG-007, SU-DIPG-IV, SU-DIPG-VI) are cultured under adherent, stem cell-like conditions.

-

Vessels: Flasks coated with laminin (e.g., 10 µg/mL).

-

Media: Neurobasal medium supplemented with B-27, human recombinant epidermal growth factor (EGF, 20 ng/mL), basic fibroblast growth factor (bFGF, 20 ng/mL), and platelet-derived growth factor-AA and -BB (PDGF-AA/BB, 10 ng/mL each).

-

Incubation: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Cell Seeding: Plate 1,000-5,000 cells per well in 100 µL of culture medium in a 96-well opaque-walled plate. Include wells with medium only for background measurement.

-

Incubation: Allow cells to adhere and grow for 24 hours at 37°C.

-

Treatment: Add serial dilutions of the ALK2 inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate for 72-120 hours.

-

Assay:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Analysis: Normalize the data to the vehicle control and calculate GI50 values using a non-linear regression model.

Western Blot for Phospho-SMAD1/5/8

This protocol is for detecting the activation state of the ALK2 pathway.

-

Cell Lysis:

-

Treat cells with the ALK2 inhibitor or vehicle for the desired time (e.g., 4-24 hours).

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies.

-

Anti-phospho-SMAD1/5/8: (e.g., Cell Signaling Technology, #9511), typically diluted 1:1000 in blocking buffer.

-

Anti-SMAD1: (e.g., Novus Biologicals, NB100-56656), typically diluted 1:1000.

-

Loading Control (e.g., β-actin or GAPDH): Diluted according to the manufacturer's instructions.

-

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:5000 in blocking buffer for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

shRNA-mediated Knockdown of ACVR1

This method is used to genetically validate the dependence of DIPG cells on ALK2.

-

Vector Selection: Use a lentiviral vector (e.g., pLKO.1) containing a short hairpin RNA (shRNA) sequence targeting ACVR1. A non-targeting scrambled shRNA should be used as a control.

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine.

-

Virus Harvest: Collect the supernatant containing viral particles at 48 and 72 hours post-transfection and concentrate the virus.

-

Transduction:

-

Plate DIPG cells and allow them to adhere.

-

Transduce the cells with the lentivirus in the presence of polybrene (8 µg/mL).

-

-

Selection: 48 hours post-transduction, select for stably transduced cells by adding puromycin (1-2 µg/mL) to the culture medium.

-

Validation: Confirm the knockdown of ALK2 expression by Western blot or qRT-PCR.

-

Functional Assays: Perform cell viability or apoptosis assays on the knockdown and control cell lines.

Orthotopic Xenograft Model of DIPG

This in vivo model is crucial for evaluating the efficacy of therapeutic agents.

-

Animal Model: Use 4-6 week old immunocompromised mice (e.g., NOD-SCID).

-

Cell Preparation: Harvest and resuspend ACVR1-mutant DIPG cells (e.g., HSJD-DIPG-007, often engineered to express luciferase for imaging) in a sterile, serum-free medium at a concentration of 50,000 cells per µL.

-

Stereotactic Surgery:

-

Anesthetize the mouse and secure it in a stereotactic frame.

-

Create a burr hole in the skull over the desired coordinates for the pons.

-

Slowly inject 2-3 µL of the cell suspension into the pons using a Hamilton syringe.

-

-

Tumor Growth Monitoring: Monitor tumor engraftment and growth weekly using bioluminescence imaging (BLI) or MRI.

-

Treatment: Once tumors are established (detectable by imaging), randomize mice into treatment and vehicle control groups. Administer the ALK2 inhibitor systemically (e.g., oral gavage or intraperitoneal injection) according to the desired dose and schedule.

-

Efficacy Endpoints: Monitor animal weight and neurological symptoms. The primary endpoint is overall survival.

-

Tissue Analysis: At the endpoint, perfuse the animals and harvest the brains for histological and immunohistochemical analysis.

Immunohistochemistry (IHC) for p-SMAD1/5/8

This technique is used to assess pathway inhibition in tumor tissue.

-

Tissue Preparation: Fix brain tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by boiling sections in a citrate buffer (pH 6.0) for 10-20 minutes.[8]

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate sections with anti-phospho-SMAD1/5/8 antibody (e.g., 1:500 dilution) overnight at 4°C.[9]

-

Secondary Antibody and Detection: Use a HRP-conjugated secondary antibody and a DAB substrate kit for visualization.

-

Counterstaining: Counterstain with hematoxylin.

-

Imaging and Analysis: Dehydrate, clear, and mount the slides. Analyze the staining intensity and distribution within the tumor.

Conclusion and Future Directions

The identification of activating ACVR1 mutations has fundamentally changed the understanding of a significant subset of DIPGs. ALK2 is now a validated therapeutic target, with preclinical data strongly supporting the use of specific inhibitors. The aberrant signaling cascade, driven by both constitutive activation and a neofunctional response to Activin A, offers a clear mechanism to target.

Future research should focus on several key areas:

-

Development of next-generation ALK2 inhibitors: There is a need for compounds with improved potency, selectivity, and pharmacokinetic properties, particularly brain penetration, to maximize therapeutic efficacy and minimize off-target effects.

-

Combination therapies: Given the genetic complexity of DIPG, combination strategies that target ALK2 alongside other co-occurring alterations (e.g., in the PI3K pathway) may be necessary to overcome resistance and achieve durable responses.

-

Biomarker development: Robust biomarkers are needed to non-invasively identify patients with ACVR1-mutant tumors and to monitor treatment response in clinical trials.

-

Understanding resistance mechanisms: Investigating potential mechanisms of resistance to ALK2 inhibitors will be crucial for developing strategies to circumvent them.

The translation of these preclinical findings into effective clinical therapies holds the promise of improving outcomes for children with this devastating disease. The continued collaborative efforts of researchers, clinicians, and drug developers are essential to realize this goal.

References

- 1. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. escholarship.org [escholarship.org]

- 7. Determining the nanoBRET ALK2 IC50 values of 24 new ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]

- 8. BMP/SMAD Pathway Promotes Neurogenesis of Midbrain Dopaminergic Neurons In Vivo and in Human Induced Pluripotent and Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

M4K2281 Target Validation in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M4K2281 is a potent and selective inhibitor of Activin receptor-like kinase-2 (ALK2), a serine/threonine kinase implicated in various cancers, most notably Diffuse Intrinsic Pontine Glioma (DIPG). This technical guide provides a comprehensive overview of the preclinical target validation of this compound in cancer cell lines. It details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for target validation, and explores potential mechanisms of resistance. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute further studies to evaluate the therapeutic potential of this compound across a spectrum of malignancies.

Introduction to this compound and its Target: ALK2

This compound is a novel, conformationally constrained small molecule inhibitor designed for high potency and selectivity against ALK2 (also known as ACVR1)[1][2][3]. ALK2 is a type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway, a critical component of the Transforming Growth Factor-β (TGF-β) superfamily. This pathway is integral to embryonic development, tissue homeostasis, and cellular processes such as proliferation, differentiation, and apoptosis[4][5]. Dysregulation of the BMP/ALK2 signaling cascade has been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention[4][6]. This compound was developed to provide a favorable pharmacokinetic profile, including the ability to penetrate the blood-brain barrier, for the treatment of central nervous system tumors like DIPG[5].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its target, ALK2.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target | IC50 (nM) | Cell Line | Reference |

| Biochemical Assay | ALK2 | 2 | - | [5] |

| NanoBRET Cellular Assay | ALK2 | < 20 | HEK293 | [1][2][3] |

| Biochemical Assay | ALK5 | > 100-fold selectivity vs. ALK2 | - | [1][2][3] |

Table 2: Proposed Panel of Cancer Cell Lines for Further this compound Evaluation

| Cancer Type | Rationale for ALK2 Inhibition | Recommended Cell Lines |

| Lung Cancer | ALK2/BMP6 signaling is implicated in LKB1-mutant lung cancer.[6][7] | A549, H1299, H157 |

| Breast Cancer | ALK2 copy number gains are observed in a significant percentage of breast cancers.[8] | MCF-7, MDA-MB-231, T-47D |

| Colon Cancer | BMP signaling plays a role in colorectal tumorigenesis.[9][10] | HCT116, HT-29, SW480 |

| Diffuse Intrinsic Pontine Glioma (DIPG) | Frequent gain-of-function mutations in ACVR1 (ALK2). | HSJD-DIPG-007, SF8628 |

Signaling Pathways and Experimental Workflows

ALK2 Signaling Pathway in Cancer

The diagram below illustrates the canonical BMP/ALK2 signaling pathway. Ligand binding (e.g., BMPs) induces the formation of a heteromeric complex of type I (ALK2) and type II (e.g., BMPR2) receptors. The type II receptor then phosphorylates and activates ALK2, which in turn phosphorylates the downstream effectors SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation. This compound acts by inhibiting the kinase activity of ALK2, thereby blocking this signaling cascade.

Caption: ALK2 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for this compound Target Validation

The following diagram outlines a typical workflow for validating the target engagement and cellular effects of this compound.

Caption: Experimental workflow for this compound target validation.

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium

-

White, opaque-walled 96-well plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for 72 hours.

-

Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well, equal to the volume of the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate IC50 values using a non-linear regression curve fit.[1][2]

-

Apoptosis Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases-3 and -7, key executioners of apoptosis.

-

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium

-

White, opaque-walled 96-well plates

-

This compound stock solution (in DMSO)

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time (e.g., 24, 48 hours).

-

Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well, equal to the volume of the culture medium.

-

Mix the contents on an orbital shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

Measure luminescence using a luminometer.

-

Express data as fold-change in caspase activity relative to the vehicle control.[11][12][13]

-

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to ALK2 within living cells.

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

Opti-MEM® I Reduced Serum Medium

-

NanoLuc®-ALK2 fusion vector

-

Transfection reagent (e.g., FuGENE® HD)

-

NanoBRET™ Tracer K-11 (or other suitable tracer)

-

This compound stock solution

-

White, non-binding surface 384-well plates

-

NanoBRET™ Nano-Glo® Substrate

-

Luminometer with BRET capabilities

-

-

Protocol:

-

Transfect HEK293 cells with the NanoLuc®-ALK2 fusion vector and seed them into 384-well plates.

-

Pre-treat the cells with the NanoBRET™ Tracer.

-

Add serial dilutions of this compound to the wells and incubate for 1 hour.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the BRET signal on a luminometer.

-

Calculate IC50 values from the dose-response curve.

-

Western Blot for Phospho-SMAD1/5/8

This method is used to detect the phosphorylation status of SMAD1/5/8, the direct downstream targets of ALK2, to confirm pathway inhibition.

-

Materials:

-

Cancer cell lines of interest

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the phospho-SMAD1/5/8 signal to total SMAD1 and the loading control (β-actin).

-

Potential Mechanisms of Resistance

While specific resistance mechanisms to this compound have not yet been reported, insights can be drawn from studies on other ALK inhibitors. Resistance can be broadly categorized as ALK-dependent or ALK-independent.

Table 3: Potential Resistance Mechanisms to this compound

| Category | Mechanism | Description |

| ALK-Dependent | Secondary mutations in the ALK2 kinase domain | Mutations that alter the drug-binding pocket, reducing the affinity of this compound. |

| ALK2 gene amplification | Increased expression of the ALK2 protein, requiring higher concentrations of this compound for inhibition. | |

| ALK-Independent | Activation of bypass signaling pathways | Upregulation of parallel signaling pathways (e.g., EGFR, MET) that can compensate for ALK2 inhibition and promote cell survival.[2] |

| Epithelial-to-Mesenchymal Transition (EMT) | Cellular reprogramming that can lead to a more drug-resistant phenotype. | |

| Drug Efflux Pumps | Increased expression of ATP-binding cassette (ABC) transporters that can actively pump this compound out of the cell. |

Conclusion

This compound is a promising selective inhibitor of ALK2 with demonstrated preclinical activity, particularly in the context of DIPG. This guide provides a framework for its further investigation in a broader range of cancer cell lines. The detailed protocols for assessing cell viability, apoptosis, target engagement, and downstream pathway modulation will enable robust preclinical validation. Understanding potential resistance mechanisms is crucial for the long-term clinical success of this compound, and further research in this area is warranted. The data and methodologies presented here should serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound in oncology.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. promega.com [promega.com]

- 3. m.youtube.com [m.youtube.com]

- 4. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Live-Cell Invasive Phenotyping Uncovers ALK2 as a Therapeutic Target in LKB1-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Analysis of ALK gene in 133 patients with breast cancer revealed polysomy of chromosome 2 and no ALK amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bone morphogenetic protein 2 inhibits the proliferation and growth of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oncogenic Signalling of PEAK2 Pseudokinase in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Selectivity Profile of M4K2281: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

M4K2281 is a potent and selective inhibitor of Activin receptor-like kinase-2 (ALK2), also known as ACVR1.[1][2] Developed as a conformationally constrained analog, this compound demonstrates significant promise for targeted therapeutic applications, particularly in diseases driven by aberrant ALK2 signaling, such as Diffuse Intrinsic Pontine Glioma (DIPG).[2][3][4] This document provides an in-depth guide to the selectivity profile of this compound, detailing its inhibitory activity against a panel of kinases, the experimental methodologies used for its characterization, and its mechanism of action.

Data Presentation: Kinase Inhibition Profile

The selectivity of this compound and its analogs was primarily assessed against members of the ALK family of kinases. The following table summarizes the biochemical potency (IC50) of this compound and a key related compound, M4K2304, against ALK2 and other closely related kinases.

| Kinase Target | This compound IC50 (nM) | M4K2304 IC50 (nM) |

| ALK2 (ACVR1) | 2 | 1180 |

| ALK4 (ACVR1B) | - | 393-fold selective over ALK4 |

| ALK5 (TGFβ-R1) | - | Exceptionally selective over ALK5 |

| ALK1 | - | Slight improvement in selectivity over ALK1 |

| ALK6 | - | Slight improvement in selectivity over ALK6 |

Note: Specific IC50 values for this compound against ALK1, ALK4, ALK5, and ALK6 are not explicitly detailed in the provided search results, but the qualitative descriptions from the source material indicate a favorable selectivity profile. For the related compound M4K2304, a substantial 393-fold selectivity over ALK4 was reported.[2][3]

A broader kinome-wide selectivity analysis was performed on the related compound M4K2304, revealing a generally favorable profile with limited off-target activity. The most sensitive off-target kinases included RIPK2, DDR1, BRK, EGFR-L858R, EGFR-L861Q, TNIK, Lyn, and CK1.[2]

Mechanism of Action

This compound functions as a Type I kinase inhibitor , binding to the ATP-binding pocket of the ALK2 kinase domain.[2][4] This competitive inhibition prevents the phosphorylation of downstream signaling molecules, primarily SMAD1/5/8, thereby blocking the propagation of the signaling cascade.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency of M4K2281 Against ALK2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the in vitro potency of M4K2281, a selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2). This compound is a conformationally constrained, ether-linked inhibitor developed from a 3,5-diphenylpyridine scaffold.[1][2][3] This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological and experimental pathways to offer a comprehensive resource for professionals in drug discovery and development.

Quantitative Potency and Selectivity

This compound demonstrates high potency against ALK2 in both biochemical and cellular environments.[4][5] The inhibitor was developed as part of a strategy to rigidify the chemical scaffold of a lead compound, M4K2009, resulting in superior potency.[1] The following table summarizes the key inhibitory concentration (IC50) values for this compound.

| Assay Type | Target | IC50 Value | Reference |

| Biochemical (Radiometric) | ALK2 | 2 nM | [4][6] |

| Cellular (NanoBRET) | ALK2 | < 20 nM | [1][7] |

These values position this compound among the most potent ALK2 inhibitors reported to date.[5] Its development was aimed at improving potency and selectivity, particularly over the highly homologous ALK5, inhibition of which has been linked to adverse effects.[1]

Experimental Protocols and Methodologies

The in vitro potency of this compound was determined using established, high-quality biochemical and cellular assays.

Biochemical Kinase Assay (Radiometric)

To determine the direct inhibitory effect of this compound on ALK2 enzymatic activity, a radiometric in vitro kinase assay was employed.[1][8] This method quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.

General Protocol:

-

Reaction Setup: The ALK2 enzyme, a specific substrate peptide, and radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) are combined in a reaction buffer.

-

Inhibitor Addition: this compound is added at varying concentrations to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature to allow for the phosphorylation of the substrate by ALK2.

-

Reaction Termination: The kinase reaction is stopped, typically by adding a strong acid or chelating agent.

-

Separation and Quantification: The radiolabeled substrate is separated from the unreacted radiolabeled ATP.

-

Data Analysis: The amount of radioactivity incorporated into the substrate is measured. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (NanoBRET™)

To confirm that this compound engages ALK2 within a cellular context, a NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay was utilized in HEK293 cells.[1][8][9] This assay measures the binding of a compound to a target protein in living cells.

General Protocol:

-

Cell Line Preparation: HEK293 cells are engineered to express a fusion protein of ALK2 and NanoLuc® luciferase.

-

Tracer Addition: A fluorescent energy transfer probe (tracer) that specifically binds to the ATP-binding pocket of ALK2 is added to the cells.[8]

-

Inhibitor Treatment: The cells are treated with varying concentrations of this compound, which competes with the fluorescent tracer for binding to the ALK2-NanoLuc® fusion protein.

-

BRET Measurement: A substrate for NanoLuc® is added, causing the luciferase to emit light. If the fluorescent tracer is bound to ALK2, the energy from the luciferase is transferred to the tracer, which then emits light at a different wavelength. The ratio of these two light emissions (the BRET ratio) is measured.

-

Data Analysis: As this compound displaces the tracer, the BRET signal decreases. The IC50 value is determined by measuring the concentration of this compound required to reduce the BRET signal by 50%.[8]

Visualized Pathways and Workflows

ALK2 Signaling Pathway

Activin receptor-like kinase-2 (ALK2) is a type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway.[1][10] Upon binding of a BMP ligand, ALK2 forms a complex with a type II receptor, leading to its phosphorylation and activation. The activated ALK2 then phosphorylates downstream signaling molecules, primarily the transcription factors SMAD1, SMAD5, and SMAD8, which translocate to the nucleus to regulate the expression of target genes.[1][11]

Experimental Workflow for Potency Determination

The assessment of this compound's in vitro potency follows a logical progression from a direct, cell-free biochemical assay to a more complex, cell-based target engagement assay. This two-pronged approach ensures that the compound not only inhibits the isolated enzyme but also effectively reaches and binds to its target within a living cell.

References

- 1. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Conformationally Constrained ALK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 11. Project overview: Establishing Cellular Assays to Screen for ALK2 Inhibitors – openlabnotebooks.org [openlabnotebooks.org]

A Technical Guide to the Pharmacological Properties of M4K2281, a Potent and Selective ALK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of M4K2281, a selective inhibitor of Activin receptor-like kinase-2 (ALK2). The information presented herein is compiled from publicly available research, focusing on the inhibitor's mechanism of action, biochemical and cellular potency, selectivity, and pharmacokinetic profile. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of ALK2 inhibition.

Introduction to ALK2 and Its Therapeutic Relevance

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. This pathway is essential for a variety of cellular processes, including embryonic development, tissue homeostasis, and bone formation. Dysregulation of the ALK2 signaling cascade has been implicated in the pathophysiology of several diseases.

Notably, gain-of-function mutations in the ACVR1 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification. Furthermore, somatic mutations in ACVR1 have been identified in a significant portion of diffuse intrinsic pontine gliomas (DIPG), a highly aggressive and fatal pediatric brain tumor.[1] These findings have positioned ALK2 as a compelling therapeutic target for these and other related conditions.

This compound is a novel, conformationally constrained ALK2 inhibitor developed through a rigidification strategy of a 3,5-diphenylpyridine scaffold.[1] Its design aims to enhance potency, selectivity, and pharmacokinetic properties, particularly for applications requiring central nervous system (CNS) penetration, such as DIPG.

Pharmacological Properties of this compound

Mechanism of Action

This compound is a type I kinase inhibitor that competitively binds to the ATP-binding pocket of the ALK2 kinase domain. By occupying this site, it prevents the phosphorylation of downstream signaling molecules, primarily the SMAD proteins (SMAD1, SMAD5, and SMAD8), thereby inhibiting the canonical BMP signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for this compound and relevant comparator compounds.

Table 1: In Vitro Biochemical Potency of this compound and Analogs [2]

| Compound | ALK2 IC50 (nM) | ALK5 IC50 (nM) | Selectivity (ALK5/ALK2) |

| M4K2009 (Lead) | 3 | 119 | 40 |

| This compound | 2 | 350 | 175 |

| M4K2308 | 2 | 224 | 112 |

| M4K2304 | 3 | 2500 | 833 |

| M4K2306 | 7 | 3915 | 559 |

Table 2: In Vitro Cellular Target Engagement of this compound and Analogs [2]

| Compound | ALK2 NanoBRET IC50 (nM) | ALK5 Dual Luciferase Assay IC50 (nM) |

| M4K2009 (Lead) | 10 | 1738 |

| This compound | 15 | 1193 |

| M4K2308 | 6 | 471 |

| M4K2304 | 11 | 1690 |

| M4K2306 | 18 | 3964 |

Table 3: Kinome Selectivity Profile of M4K2304 (a close analog of this compound) [3]

Data from Eurofins in vitro Full Kinase Panel (422 kinases) at 1 µM.

| Kinase | Percent Inhibition |

| ALK2 | >90% |

| RIPK2 | >50% |

| DDR1 | >50% |

| BRK | >50% |

| EGFR-L858R | >50% |

| EGFR-L861Q | >50% |

| TNIK | >50% |

| Lyn | >50% |

| CK1 | >50% |

| Note: M4K2304 inhibited only 3% of the 422 kinases by more than 50% at a 1 µM concentration, indicating a favorable kinome-wide selectivity.[3] this compound is expected to have a similar selectivity profile. |

Table 4: In Vivo Pharmacokinetic Parameters of this compound in NOD-SCID Mice [4]

| Parameter | Value | Conditions |

| Dose | 25 mg/kg | Single oral gavage |

| Cmax (1 hour) | 5053 nM | Plasma |

| C(24 hour) | 0 nM | Plasma |

| Brain-to-Plasma Ratio (4h) | 3.7 | 10 mg/kg dose |

Experimental Protocols

In Vitro Radiometric Kinase Assay

The biochemical potency of this compound was determined using a radiometric kinase assay, which directly measures the incorporation of radiolabeled phosphate into a substrate.

References

The Discovery and Preclinical Development of M4K2281: A Targeted Inhibitor of ALK2 for Diffuse Intrinsic Pontine Glioma

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Diffuse Intrinsic Pontine Glioma (DIPG) is a universally fatal pediatric brain tumor with no effective treatment. A significant subset of these tumors is driven by gain-of-function mutations in the ACVR1 gene, which encodes the activin receptor-like kinase-2 (ALK2). This has identified ALK2 as a promising therapeutic target. This document details the discovery and preclinical development of M4K2281, a novel, potent, and selective inhibitor of ALK2. Through a structure-based drug design approach, this compound emerged from the optimization of a 3,5-diphenylpyridine scaffold, demonstrating superior potency and selectivity for ALK2 over the related kinase ALK5. This guide summarizes the key quantitative data, experimental methodologies, and the underlying signaling pathway, providing a comprehensive overview for the oncology research and drug development community.

Introduction

Diffuse Intrinsic Pontine Glioma (DIPG) is a high-grade brainstem glioma that primarily affects children between the ages of 5 and 10.[1] The prognosis for DIPG is dismal, with a median overall survival of only 9-12 months from diagnosis.[1] For decades, focal radiotherapy has been the only treatment to offer temporary control of tumor growth, but more than 90% of patients relapse and succumb to the disease within months.[1] The identification of somatic missense mutations in the ACVR1 gene in approximately 33% of DIPG cases has provided a critical breakthrough in understanding the molecular pathogenesis of this devastating disease and has paved the way for targeted therapeutic strategies.[2]

The ACVR1 gene encodes ALK2, a bone-morphogenic protein (BMP) type I receptor. These mutations result in a constitutively active kinase, leading to aberrant activation of the downstream BMP/TGF-β signaling pathway.[1][3] This pathway activation, mediated by the phosphorylation of SMAD1/5/8, is believed to be a key driver of tumorigenesis in ACVR1-mutant DIPG.[1][3][4] Consequently, the development of potent and selective ALK2 inhibitors that can penetrate the blood-brain barrier is a primary focus of therapeutic development for this patient population.[1]

This compound was developed as a conformationally constrained ALK2 inhibitor, building upon a previously reported 3,5-diphenylpyridine scaffold, M4K2009.[1][5] The design strategy aimed to improve potency, selectivity, and pharmacokinetic properties, particularly brain penetration, to effectively target DIPG.[2] This document outlines the key preclinical data and methodologies that characterize this compound as a promising candidate for further development.

Mechanism of Action and Signaling Pathway

This compound is a selective, ATP-competitive inhibitor of ALK2. In the context of ACVR1-mutant DIPG, gain-of-function mutations in ALK2 lead to its aberrant activation by ligands such as activin A.[3][4] This triggers a signaling cascade that is central to the tumor's growth and survival.

The canonical signaling pathway initiated by ALK2 activation is the BMP/TGF-β pathway. Upon ligand binding and activation, ALK2 forms a complex with a type II receptor and phosphorylates the downstream transcription factors SMAD1, SMAD5, and SMAD8.[1][3][4] These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the expression of target genes, including inhibitors of differentiation (ID) genes such as ID1, ID2, and ID3.[1][3][4] Overexpression of these genes is associated with tumor growth, chemoresistance, and metastasis.[1][3] this compound inhibits the kinase activity of ALK2, thereby blocking the phosphorylation of SMAD1/5/8 and suppressing the downstream gene expression program that drives DIPG pathogenesis.[4]

Quantitative Data

The preclinical evaluation of this compound generated key quantitative data characterizing its potency, selectivity, and pharmacokinetic properties. This data is summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of this compound and Related Compounds

| Compound | ALK2 IC50 (nM) (Biochemical) | ALK2 IC50 (nM) (Cellular, nanoBRET) | ALK5 IC50 (nM) (Biochemical) | Selectivity (ALK5/ALK2) |

| M4K2009 (Reference) | 3 | 31 | 370 | 123 |

| This compound | 2 | < 20 | >10,000 | >5000 |

| M4K2308 | < 10 | < 20 | >10,000 | >1000 |

| M4K2304 | < 10 | < 20 | >10,000 | >1000 |

| M4K2306 | < 10 | < 20 | >10,000 | >1000 |

Data sourced from González-Álvarez H, et al., J Med Chem, 2024 and Smil, D, et al., Mol Cancer Ther, 2024.[1][2][6]

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

| Compound | Dose (mg/kg, p.o.) | Cmax (nM) at 1h | Plasma Concentration at 24h (nM) | Brain to Plasma Ratio (4h) |

| This compound | 25 | 5053 | 0 | 3.7 |

Data from single-dose studies in NOD-SCID mice.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The key experimental protocols used in the evaluation of this compound are outlined below.

Biochemical Kinase Inhibition Assay

The inhibitory activity of this compound against ALK2 and ALK5 was determined using a radiometric kinase assay.

-

Enzyme: Recombinant human ALK2 or ALK5 kinase domain.

-

Substrate: Casein or a synthetic peptide substrate.

-

Cofactor: [γ-33P]ATP.

-

Procedure: The kinase, substrate, and varying concentrations of the inhibitor (this compound) were incubated in an appropriate kinase buffer. The reaction was initiated by the addition of [γ-33P]ATP. After incubation at a set temperature (e.g., 30°C), the reaction was stopped, and the phosphorylated substrate was separated from the free [γ-33P]ATP, typically by spotting onto phosphocellulose paper followed by washing. The amount of incorporated radioactivity, corresponding to kinase activity, was quantified using a scintillation counter.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cellular Target Engagement Assay (NanoBRET)

A NanoBRET (Bioluminescence Resonance Energy Transfer) assay was used to quantify the engagement of this compound with ALK2 in a live-cell format.

-

Cell Line: HEK293 cells transiently co-transfected with plasmids encoding for ALK2 fused to NanoLuc® luciferase and a fluorescent energy transfer probe that binds to the intracellular kinase domain.

-

Procedure: Transfected cells were plated in 96-well plates and treated with a range of this compound concentrations. The NanoBRET substrate was then added. The binding of the fluorescent probe to the ALK2-NanoLuc fusion protein brings the donor (luciferase) and acceptor (fluorophore) into close proximity, generating a BRET signal. This compound competes with the probe for binding to the ALK2 kinase domain, leading to a decrease in the BRET signal in a dose-dependent manner.

-

Data Analysis: The BRET signal was measured using a plate reader capable of detecting both luminescence and fluorescence. IC50 values were determined from the dose-response curves.

In Vivo Pharmacokinetic Study

The pharmacokinetic profile of this compound was assessed in NOD-SCID mice.[1]

-

Dosing: A single oral gavage (p.o.) dose of this compound was administered at 25 mg/kg.[1][6] The formulation consisted of 5% DMSO, 47.5% PEG, and 47.5% deionized water with 10% Tween80.[1]

-

Sample Collection: Blood samples were collected via saphenous vein puncture at various time points (e.g., 1, 4, 6, and 24 hours) post-administration.[1][3][6] At the terminal time point, mice were euthanized, and brain tissue was collected to assess blood-brain barrier penetration.

-

Bioanalysis: Plasma and brain homogenate concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration) and brain-to-plasma concentration ratio were calculated from the concentration-time data.

Conclusion and Future Directions

The discovery and preclinical characterization of this compound represent a significant advancement in the development of targeted therapies for ACVR1-mutant DIPG. This compound is a highly potent and selective inhibitor of ALK2, demonstrating impressive biochemical and cellular activity.[1][2] Crucially, it exhibits moderate blood-brain barrier permeability in mouse models, a critical attribute for any CNS-targeted therapeutic.[1][6]

The data presented herein establish this compound as a strong preclinical candidate. The favorable combination of potency, selectivity, and pharmacokinetic properties warrants its further evaluation in orthotopic patient-derived xenograft models of DIPG to establish in vivo efficacy.[1][3] Such studies will be essential to determine if the observed molecular and pharmacokinetic profiles translate into a meaningful survival benefit, paving the way for potential clinical trials in children with this devastating disease.[1] The continued development of this compound and other brain-penetrant ALK2 inhibitors offers a beacon of hope for patients with ACVR1-mutant DIPG.

References

- 1. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Conformationally Constrained ALK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for M4K2281 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

M4K2281 is a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), a transmembrane serine/threonine kinase.[1][2] ALK2 is a key component of the Bone Morphogenetic Protein (BMP) signaling pathway, which plays a crucial role in various cellular processes, including differentiation, proliferation, and apoptosis. Dysregulation of the ALK2 signaling pathway is implicated in several diseases, notably Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG). This compound is under investigation as a potential therapeutic agent for these conditions due to its ability to modulate the downstream effects of ALK2 activation.

This document provides detailed protocols for key in vitro cell-based assays to characterize the activity of this compound, enabling researchers to assess its target engagement, pathway inhibition, and effects on cell viability.

ALK2 Signaling Pathway

Upon binding of a BMP ligand (e.g., BMP7), the type II BMP receptor (BMPRII) recruits and phosphorylates the type I receptor, ALK2. Activated ALK2 then phosphorylates the downstream transcription factors SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound exerts its inhibitory effect by blocking the kinase activity of ALK2, thereby preventing the phosphorylation of SMAD1/5/8 and subsequent gene expression.

Caption: ALK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from biochemical and cell-based assays.

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| This compound | Biochemical Kinase Assay | - | 2 | [1] |

| This compound | NanoBRET™ Target Engagement | HEK-293 | <20 | [3] |

Experimental Workflow

A typical workflow for characterizing this compound in vitro involves a series of assays to confirm its activity, from direct target binding to downstream pathway effects and cellular consequences.

Caption: A logical workflow for the in vitro characterization of this compound.

Experimental Protocols

ALK2 Target Engagement in Live Cells: NanoBRET™ Assay

This protocol describes a method to quantify the binding of this compound to ALK2 in living HEK-293 cells.

Materials:

-

HEK-293 cells

-

DMEM with 10% FBS

-

Opti-MEM™ I Reduced Serum Medium

-

ALK2-NanoLuc® fusion vector

-

Transfection carrier DNA (e.g., pGEM®-3Zf(-) Vector)

-

Transfection reagent (e.g., FuGENE® HD)

-

NanoBRET™ Tracer

-

This compound

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

White, 96-well assay plates

Protocol:

-

Cell Transfection (Day 1):

-

Seed HEK-293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Prepare a transfection mix in Opti-MEM™ containing the ALK2-NanoLuc® fusion vector and carrier DNA. Add the transfection reagent according to the manufacturer's instructions and incubate to form DNA-reagent complexes.

-

Add the transfection mix to the cells and incubate for 24 hours at 37°C and 5% CO2.

-

-

Assay Setup (Day 2):

-

Trypsinize the transfected cells and resuspend them in Opti-MEM™ at a density of 2 x 10^5 cells/mL.

-

Prepare serial dilutions of this compound in Opti-MEM™.

-

Add the cell suspension to the wells of a white 96-well plate.

-

Add the NanoBRET™ Tracer to all wells at the recommended concentration.

-

Add the this compound dilutions or vehicle control to the appropriate wells.

-

Incubate the plate for 2 hours at 37°C and 5% CO2.

-

-

Signal Detection (Day 2):

-

Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.

-

Add the detection reagent to each well.

-

Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

-

Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) for each well.

-

Plot the NanoBRET™ ratio against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

BMP Pathway Inhibition: Luciferase Reporter Assay

This protocol measures the inhibition of ALK2-mediated signaling by quantifying the activity of a luciferase reporter gene driven by a BMP response element (BRE).

Materials:

-

HEK-293 cells stably expressing a BRE-luciferase reporter construct

-

DMEM with 10% FBS

-

Opti-MEM™ I Reduced Serum Medium

-

Recombinant human BMP ligand (e.g., BMP7)

-

This compound

-

Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

-

White, 96-well assay plates

Protocol:

-

Cell Seeding (Day 1):

-

Seed the BRE-luciferase reporter HEK-293 cells into a white 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Compound Treatment and Stimulation (Day 2):

-

Prepare serial dilutions of this compound in serum-free medium.

-

Aspirate the culture medium from the cells and replace it with the this compound dilutions or vehicle control.

-

Pre-incubate the cells with the compound for 1-2 hours at 37°C.

-

Add the BMP ligand to all wells (except for the unstimulated control) at a final concentration that induces a robust luciferase signal (e.g., 20 ng/mL BMP7).

-

Incubate for 16-24 hours at 37°C and 5% CO2.

-

-

Luciferase Assay (Day 3):

-

Equilibrate the plate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence on a plate-reading luminometer.

-

If using a dual-luciferase system, add the second reagent and measure the control luciferase activity.

-

Normalize the BRE-luciferase signal to the control luciferase signal (if applicable).

-

Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Cell Viability Assay

This protocol assesses the effect of this compound on cell viability and can be used to determine if the observed pathway inhibition is due to a specific effect or general cytotoxicity.

Materials:

-

Cell line of interest (e.g., HEK-293 or a relevant cancer cell line)

-

Appropriate cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

White, 96-well assay plates

Protocol:

-

Cell Seeding (Day 1):

-

Seed the cells into a white 96-well plate at an appropriate density for the planned incubation period.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Compound Treatment (Day 2):

-

Prepare serial dilutions of this compound in culture medium.

-

Aspirate the medium from the cells and add the this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

Viability Measurement (Day 3, 4, or 5):

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as recommended by the manufacturer to allow for cell lysis and signal stabilization.

-

Measure the luminescence on a plate-reading luminometer.

-

Plot the luminescence signal against the log of the this compound concentration to determine any cytotoxic effects.

-

References

Application Notes and Protocols for M4K2281 in Orthotopic Xenograft Models of Diffuse Intrinsic Pontine Glioma (DIPG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse Intrinsic Pontine Glioma (DIPG) is a highly aggressive and universally fatal pediatric brain tumor.[1] A significant subset of DIPG tumors, approximately 33%, harbor gain-of-function mutations in the ACVR1 gene, which encodes the activin receptor-like kinase-2 (ALK2).[2] This has identified ALK2 as a promising therapeutic target. M4K2281 is a potent and selective second-generation ALK2 inhibitor designed for enhanced potency, selectivity, and brain penetration, making it a strong candidate for evaluation in preclinical models of DIPG.[2][3][4] These application notes provide detailed protocols for utilizing this compound in orthotopic xenograft models of DIPG, a critical step in its preclinical validation.

This compound: A Targeted Inhibitor of the ALK2 Pathway

This compound is an investigational small molecule inhibitor that targets the constitutively active mutant ALK2 kinase. In DIPG, mutant ALK2 aberrantly phosphorylates downstream transcription factors SMAD1/5/8, leading to the increased expression of genes such as ID1, ID2, and ID3. These genes are implicated in promoting tumor growth, chemoresistance, and metastasis.[2][3] By inhibiting ALK2, this compound aims to block this oncogenic signaling cascade.

Signaling Pathway of this compound in DIPG

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound and the in vivo efficacy of its parent compound, M4K2009.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| ALK2 IC₅₀ (Biochemical) | 2 nM | [5] |

| ALK2 IC₅₀ (Cellular, nanoBRET) | < 20 nM | [6] |

| Selectivity over ALK5 | >100-fold | [6] |

Table 2: In Vivo Pharmacokinetics of this compound in NOD-SCID Mice

| Dose | Time (h) | Plasma Conc. (µM) | Brain Conc. (µM) | Brain/Plasma Ratio | Reference |

| 10 mg/kg (p.o.) | 4 | - | - | > 3 | [6] |

| 25 mg/kg (p.o.) | 1 | 5.053 | - | - | [5] |

| 25 mg/kg (p.o.) | 6 | 1 - 2 | - | - | [6] |

| 25 mg/kg (p.o.) | 24 | 0 | - | - | [5] |

Table 3: In Vivo Efficacy of M4K2009 (Parent Compound) in an Orthotopic Syngeneic DIPG Mouse Model *

| Treatment | Outcome | Reference |

| M4K2009 | Decreased tumor growth (measured by BLI) | [7] |

| M4K2009 | Increased median survival | [7] |

*Specific quantitative data on tumor growth inhibition and survival extension for this compound in orthotopic xenograft models are not yet publicly available. The data for M4K2009 is presented as a surrogate for the expected efficacy of this class of ALK2 inhibitors.

Experimental Protocols

Protocol 1: Establishment of an Orthotopic DIPG Xenograft Model

This protocol describes the stereotactic implantation of patient-derived DIPG cells into the pons of immunodeficient mice.

Materials:

-

Patient-derived DIPG cell line (e.g., HSJD-DIPG-007) cultured in appropriate stem cell media.

-

Immunodeficient mice (e.g., NOD-SCID or Athymic Nude, 6-8 weeks old).

-

Stereotactic frame.

-

Anesthesia system (e.g., isoflurane).

-

High-speed drill with a small burr bit.

-

Hamilton syringe with a 26-gauge needle.

-

Cell suspension buffer (e.g., sterile PBS or Matrigel).

-

Analgesics (e.g., Carprofen).

-

Topical skin adhesive.

Procedure:

-

Cell Preparation: Harvest DIPG cells and resuspend them in the chosen suspension buffer at a concentration of 5 x 10⁵ cells in 4-5 µL. Keep the cell suspension on ice.

-

Anesthesia and Stereotactic Fixation: Anesthetize the mouse using isoflurane and securely fix its head in the stereotactic frame. Administer a pre-operative analgesic.

-

Surgical Site Preparation: Shave and disinfect the surgical area on the scalp. Make a midline incision to expose the skull.

-

Craniotomy: Using the lambda as a landmark, identify the injection coordinates. For the pons, typical coordinates are 0.8 mm posterior and 1.0 mm lateral to the lambda.[8] Create a small burr hole at this location using the high-speed drill, being careful not to damage the underlying dura mater.

-

Cell Implantation: Lower the Hamilton syringe needle to a depth of 4.5 mm into the pontine region.[8] Slowly inject the cell suspension at a rate of approximately 2 µL/min.

-

Needle Retraction and Wound Closure: After injection, leave the needle in place for 5-7 minutes to prevent reflux of the cell suspension.[8] Slowly retract the needle. Close the scalp incision using topical skin adhesive.

-

Post-operative Care: Place the mouse under a heating lamp until it recovers from anesthesia. Administer post-operative analgesics as required and monitor the animal's weight and neurological symptoms daily.

Experimental Workflow for Orthotopic Xenograft Establishment

Protocol 2: Administration of this compound and Efficacy Evaluation

This protocol outlines the administration of this compound to mice with established orthotopic DIPG xenografts and the subsequent monitoring of treatment efficacy.

Materials:

-

Mice with established orthotopic DIPG tumors.

-

This compound.

-

Vehicle for oral gavage (e.g., 5% DMSO, 47.5% PEG, 47.5% deionized water with 10% Tween80).[9]

-

Oral gavage needles.

-

Bioluminescence (BLI) or Magnetic Resonance Imaging (MRI) system for tumor monitoring.

-

Calipers for any subcutaneous tumor measurements (if applicable).

-

Software for statistical analysis.

Procedure:

-

Tumor Establishment Confirmation: Once tumors are established (typically confirmed by BLI/MRI signal or the onset of neurological symptoms), randomize mice into treatment and control groups.

-

This compound Formulation: Prepare a stock solution of this compound in the appropriate vehicle. Based on pharmacokinetic data, a starting dose of 25 mg/kg administered orally once daily can be considered.[5][6]

-

Drug Administration: Administer this compound or vehicle to the respective groups via oral gavage.

-

Tumor Growth Monitoring: Monitor tumor growth at regular intervals (e.g., weekly) using BLI or MRI. Quantify the tumor burden.

-

Survival Analysis: Monitor mice daily for signs of tumor-related morbidity (e.g., weight loss, neurological deficits). Euthanize mice when they reach a predetermined endpoint (e.g., >20% weight loss, severe neurological impairment). Record the date of euthanasia for survival analysis.

-

Data Analysis: Compare tumor growth rates between the this compound-treated and vehicle-treated groups. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to determine if this compound significantly extends survival.

Logical Flow for Efficacy Evaluation

References

- 1. oncotarget.com [oncotarget.com]

- 2. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Breakthrough compounds show promise in treating rare childhood cancer - Ontario Institute for Cancer Research [oicr.on.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of M4K2281 for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and preclinical evaluation of M4K2281, a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2). The provided protocols are intended to guide researchers in the preparation and assessment of this compound for preclinical investigations, particularly in the context of diseases where ALK2 dysregulation is implicated, such as Diffuse Intrinsic Pontine Glioma (DIPG).

Introduction

This compound is a novel, conformationally constrained, ether-linked inhibitor of ALK2.[1][2] It belongs to a series of 3,5-diphenylpyridine derivatives designed for enhanced potency, selectivity, and central nervous system (CNS) penetration.[3] Somatic mutations in the ACVR1 gene, which encodes for ALK2, are found in a significant portion of DIPG cases, making ALK2 a compelling therapeutic target.[4] this compound has demonstrated superior potency against ALK2 and favorable pharmacokinetic properties in preclinical models, highlighting its potential for further development.[4]

Data Presentation

Table 1: In Vitro Activity of this compound

| Assay Type | Target | IC50 (nM) | Notes |

| Biochemical Assay | ALK2 | <10 | Data from González-Álvarez H, et al. |

| Cellular Assay (nanoBRET) | ALK2 | <20 | Data from González-Álvarez H, et al.[4] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Route of Administration | Dose (mg/kg) | Cmax (nM) | Time Point | Brain to Plasma Ratio (4h) | Animal Model |

| Oral | 25 | 5053 | 1 hour | 3.7 | NOD-SCID mice |

Data extracted from González-Álvarez H, et al. and MedchemExpress product page.[5]

Signaling Pathway

This compound is a selective inhibitor of ALK2, a type I receptor serine/threonine kinase in the Bone Morphogenetic Protein (BMP) signaling pathway. In certain cancers like DIPG, mutations in ALK2 lead to constitutive activation of the downstream SMAD signaling cascade, promoting cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of ALK2, inhibiting its kinase activity and thereby blocking the phosphorylation of SMAD proteins and downstream signaling.

Figure 1: this compound inhibits the ALK2 signaling pathway.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process as outlined by González-Álvarez H, et al. The final key step involves a Buchwald-Hartwig amination. The overall synthetic workflow is depicted below.

Figure 2: Synthetic workflow for this compound.

Step-by-step Synthesis of the Final Product this compound (Compound 33):

This protocol describes the final Buchwald-Hartwig amination step to yield this compound from Intermediate 31. For the synthesis of all preceding intermediates, please refer to the detailed procedures in the supporting information of González-Álvarez H, et al., J Med Chem. 2024.

Materials:

-

Intermediate 31

-

1-Methylpiperazine (7)

-

RuPhos Pd G3

-

NaOtBu

-

1,4-Dioxane

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add Intermediate 31, 1-methylpiperazine (7), RuPhos Pd G3, and NaOtBu.

-

Add anhydrous 1,4-dioxane to the vessel.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% Methanol in Dichloromethane) to afford this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Note: The yield for this final step is reported to be 49%.

Protocol 2: ALK2 Biochemical Inhibition Assay

This protocol is a general guideline for determining the in vitro potency of this compound against ALK2 kinase using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant human ALK2 enzyme

-

Myelin Basic Protein (MBP) or a suitable peptide substrate

-

ATP

-

This compound (serially diluted)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer containing a constant percentage of DMSO (e.g., 1%).

-